

# The Role of SHR5428 in Transcriptional Control: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical regulator of two fundamental cellular processes: cell cycle progression and transcription. As a key component of the Transcription Factor IIH (TFIIH) complex, CDK7 plays a pivotal role in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is essential for promoter clearance and the transition into productive elongation. By inhibiting CDK7, SHR5428 offers a promising therapeutic strategy for cancers that are dependent on high levels of transcriptional activity, often termed "transcriptionally addicted" cancers. This document provides an in-depth technical guide on the role of SHR5428 in transcription control, summarizing key preclinical data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways.

## Introduction to SHR5428 and its Target: CDK7

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several other CDKs, thereby regulating cell cycle progression.[1] Crucially, CDK7 is also an integral subunit of the general transcription factor TFIIH.[1] In this context, CDK7's primary role is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1). This phosphorylation, particularly at serine



5 (Ser5) and serine 7 (Ser7) of the heptapeptide repeats of the CTD, is a critical step for the initiation of transcription, promoter escape, and the recruitment of RNA processing factors.[2][3]

SHR5428 has been identified as a potent, selective, and orally active noncovalent inhibitor of CDK7.[3][4] Its mechanism of action is centered on the direct inhibition of CDK7's kinase activity, which in turn disrupts the normal process of transcription, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated its efficacy in models of triple-negative breast cancer (TNBC).[4][5]

## **Quantitative Preclinical Data for SHR5428**

The following tables summarize the key quantitative data from preclinical studies of **SHR5428**, highlighting its potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity of SHR5428

| Parameter     | Value  | Cell Line/Enzyme  | Reference |
|---------------|--------|-------------------|-----------|
| CDK7 IC50     | 2.3 nM | Recombinant CDK7  | [3][4]    |
| Cellular IC50 | 6.6 nM | MDA-MB-468 (TNBC) | [3][4]    |

Table 2: In Vivo Efficacy of SHR5428 in an HCC70 Xenograft Model

| Dosage (Oral, q.d.) | Tumor Growth<br>Inhibition (TGI) | Mouse Model               | Reference |
|---------------------|----------------------------------|---------------------------|-----------|
| 3 mg/kg             | 39%                              | HCC70 (TNBC)<br>Xenograft | [4]       |
| 10 mg/kg            | 61%                              | HCC70 (TNBC)<br>Xenograft | [4]       |
| 30 mg/kg            | 83%                              | HCC70 (TNBC)<br>Xenograft | [4]       |

Table 3: Pharmacokinetic Parameters of **SHR5428** in Preclinical Species



| Species | Dose<br>(Oral) | Cmax<br>(ng/mL) | AUC<br>(ng·h/mL) | t1/2 (h) | F (%) | Referenc<br>e |
|---------|----------------|-----------------|------------------|----------|-------|---------------|
| Mouse   | 2 mg/kg        | 116             | 139              | 0.7      | 32    | [4]           |
| Rat     | 2 mg/kg        | 120             | 556              | 2.6      | 44    | [4]           |
| Dog     | 2 mg/kg        | 543             | 4101             | 4.9      | 92    | [4]           |

## **Signaling Pathway and Mechanism of Action**

**SHR5428**'s primary mechanism of action is the inhibition of CDK7, a central node in the regulation of transcription. The following diagram illustrates the signaling pathway affected by **SHR5428**.





Click to download full resolution via product page

Caption: Mechanism of SHR5428 in inhibiting transcription.

## **Key Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **SHR5428** are not publicly available. However, the following sections provide representative protocols for the key assays used to characterize CDK7 inhibitors.



## **CDK7 Kinase Assay (In Vitro)**

This protocol is a representative example based on commercially available kinase assay kits.

Objective: To determine the in vitro inhibitory activity of SHR5428 against CDK7.

#### Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- CDK7 substrate (e.g., a peptide containing the YSPTSPS consensus sequence)
- SHR5428 (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white plates
- Plate reader capable of luminescence detection

- Prepare serial dilutions of SHR5428 in DMSO and then dilute in kinase assay buffer.
- Add 2.5  $\mu$ L of the diluted **SHR5428** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of the CDK7 enzyme solution to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of a solution containing the substrate and ATP (at a concentration near the Km for ATP).
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.
- Plot the luminescence signal against the logarithm of the SHR5428 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## **Cell Proliferation Assay (In Vitro)**

This protocol describes a typical method for assessing the effect of a compound on cancer cell proliferation.

Objective: To determine the IC50 of **SHR5428** in a cancer cell line (e.g., MDA-MB-468).

#### Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- SHR5428 (serially diluted)
- · 96-well clear-bottom black plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Plate reader capable of luminescence detection

- Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of SHR5428 or vehicle control.
- Incubate the cells for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Allow the plate to equilibrate to room temperature.
- Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

# Western Blot for RNA Polymerase II CTD Phosphorylation

This protocol is used to directly assess the effect of **SHR5428** on its target in a cellular context.

Objective: To measure the levels of phosphorylated RNA Polymerase II CTD in cells treated with **SHR5428**.

#### Materials:

- Cancer cell line (e.g., MDA-MB-468)
- SHR5428
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- · SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
  - Anti-RNA Polymerase II CTD repeat YSPTSPS (total Rpb1)
  - Anti-phospho-RNA Polymerase II CTD (Ser5)



- Anti-phospho-RNA Polymerase II CTD (Ser2)
- Anti-Actin or GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

- Treat cells with varying concentrations of **SHR5428** for a specified time (e.g., 6 hours).
- Lyse the cells and quantify the protein concentration.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
- Block the membrane and incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and apply the ECL substrate.
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensities and normalize to the loading control.





Click to download full resolution via product page

**Caption:** Workflow for Western blot analysis of CDK7 inhibition.



## **Xenograft Tumor Model (In Vivo)**

This is a generalized protocol for establishing and evaluating the efficacy of a compound in a xenograft model.

Objective: To assess the anti-tumor efficacy of SHR5428 in a mouse model.

#### Materials:

- Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
- HCC70 human breast cancer cells
- Matrigel (optional)
- SHR5428 formulated for oral administration
- Vehicle control
- · Calipers for tumor measurement

- Subcutaneously inject a suspension of HCC70 cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, potentially mixed with Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer SHR5428 (e.g., 3, 10, 30 mg/kg) or vehicle control orally once daily (q.d.).
- Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.



- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group.

### **Conclusion and Future Directions**

SHR5428 is a promising selective CDK7 inhibitor with demonstrated preclinical activity in models of triple-negative breast cancer. Its mechanism of action, through the inhibition of transcriptional regulation, provides a strong rationale for its development as a therapeutic agent for cancers that are highly dependent on the expression of oncogenic transcription factors. Further investigation is warranted to fully elucidate the spectrum of its anti-cancer activity and to explore its potential in combination with other targeted therapies. As of the latest available information, there are no public records of SHR5428 entering clinical trials. Continued monitoring of its development progress is recommended for those in the field of oncology drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. 4.8. Cell Proliferation Assay [bio-protocol.org]
- To cite this document: BenchChem. [The Role of SHR5428 in Transcriptional Control: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12394268#role-of-shr5428-in-transcription-control]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com